molecular formula C9H9BrN2O B3082572 N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide CAS No. 112959-60-1

N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide

Cat. No. B3082572
CAS RN: 112959-60-1
M. Wt: 241.08 g/mol
InChI Key: ATBJDLGKEHGBBA-UHFFFAOYSA-N
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Description

“N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide” is an organic compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopropane ring attached to a carboxamide group and a 6-bromopyridin-3-yl group .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Synthesis and Characterization

  • A study conducted by Jayarajan et al. (2019) involved the synthesis of similar compounds to N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide. These compounds were characterized using various techniques like FT-IR, NMR, and X-ray diffraction. The study provided insights into the synthesis process and the structural characterization of these compounds.

Biological and Therapeutic Applications

  • Research by Akbari (2018) discussed the synthesis of cyanopyridine derivatives, which show promising biological and therapeutic activities. These derivatives have applications in pharmaceuticals and agriculture.

Synthesis of Analogous Compounds

  • Hirokawa et al. (2000) described an efficient synthesis method for a compound structurally similar to this compound, highlighting the importance of such compounds in pharmacology, particularly as dopamine and serotonin receptor antagonists (Hirokawa, Y., Horikawa, T., & Kato, S., 2000).

Antimicrobial Activity

  • Babu et al. (2015) synthesized novel derivatives of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide, which have shown potential antimicrobial activity. This indicates the relevance of similar compounds in combating bacterial and fungal infections (Babu, D. S., Srinivasulu, D., & Kotakadi, V., 2015).

Chemical Decomposition and Stability

  • A study by Abarca et al. (2006) investigated the thermal decomposition of a bromo-methyl-triazolo-pyridine compound, leading to the formation of a pyridylcarbene intermediate. This research provides insight into the chemical stability and decomposition pathways of such compounds.

Radioligand Imaging

  • Gao et al. (2016) synthesized MK-1064, a compound with structural similarities to this compound, for use as a PET radioligand. This underscores the potential of related compounds in imaging and diagnostic applications (Gao, M., Wang, M., & Zheng, Q., 2016).

Safety and Hazards

The compound is labeled with a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(6-bromopyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-4-3-7(5-11-8)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBJDLGKEHGBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
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N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
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N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
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N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
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N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide
Reactant of Route 6
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N-(6-Bromopyridin-3-YL)cyclopropanecarboxamide

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